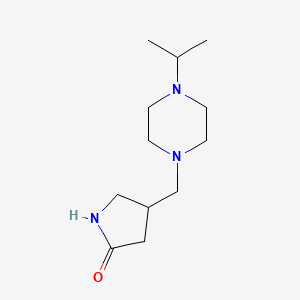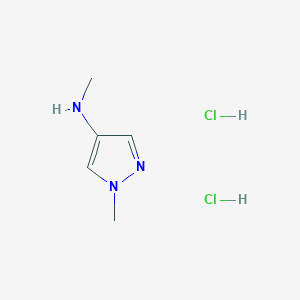
N-(4-fluorophenyl)-2-(1-methylindol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(1-methylindol-3-yl)acetamide, commonly known as FMA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. FMA is a synthetic compound that is structurally similar to other indole-based compounds, such as LSD and psilocybin. However, FMA has unique properties that make it a promising candidate for scientific research.
Aplicaciones Científicas De Investigación
Photoreactions and Stability Studies
Research on flutamide, a compound with a similar chemical structure, has shown that it undergoes different photoreactions in various solvents, leading to different degradation products. Such studies are crucial for understanding the stability and degradation pathways of pharmaceutical compounds, which could be relevant for N-(4-fluorophenyl)-2-(1-methylindol-3-yl)acetamide in assessing its photostability and potential phototoxicity in pharmaceutical formulations (Watanabe et al., 2015).
Metabolism and Toxicity Analysis
Investigations into the metabolism of flutamide have identified various metabolites and their pathways, which are essential for understanding the drug's pharmacokinetics and potential toxicological profiles. Such research could be analogously applied to this compound, providing insights into its metabolic stability, identification of metabolites, and evaluation of any associated toxic risks (Goda et al., 2006).
Chemical Synthesis and Novel Compound Development
Studies on the synthesis of novel chemical entities, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, highlight the potential for developing new compounds with therapeutic applications, including anti-inflammatory activity. This suggests a pathway for the development and synthesis of new compounds based on the this compound structure for various biomedical applications (Sunder et al., 2013).
Advanced Material and Sensor Development
Research into novel materials and sensors, for instance, chemosensors for metal ion detection, could provide a framework for utilizing this compound in the development of new sensing materials or as a component in organic electronics or photovoltaics, based on its chemical structure and properties (Park et al., 2015).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-20-11-12(15-4-2-3-5-16(15)20)10-17(21)19-14-8-6-13(18)7-9-14/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQHRYVVGFYCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2579347.png)


![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2579351.png)




![6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579359.png)




![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2579367.png)